Tetraethylphosphonium bromide
Overview
Description
Tetraethylphosphonium bromide is an inorganic compound with the chemical formula (CH3CH2)4PBr. It appears as a colorless crystal or crystalline powder and is known for its strong sour taste. This compound is highly stable at room temperature and has low solubility in water but is soluble in organic solvents such as alcohols, ethers, and chlorinated carbon .
Preparation Methods
Synthetic Routes and Reaction Conditions: The common method for preparing tetraethylphosphonium bromide involves the reaction of triethylphosphine bromide with copper bromide. This reaction is typically carried out in a dry organic solvent under the protection of an inert gas .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: It can also participate in reduction reactions, typically involving reducing agents like hydrogen or hydrides.
Substitution: This compound is known to undergo substitution reactions, where the bromide ion can be replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halide salts or other nucleophiles are used under mild to moderate conditions.
Major Products Formed:
Oxidation: Products typically include phosphine oxides.
Reduction: Reduced forms of the compound, such as phosphines.
Substitution: Various phosphonium salts depending on the substituting anion.
Scientific Research Applications
Tetraethylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the
Properties
IUPAC Name |
tetraethylphosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20P.BrH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXPXSXEKKHIRR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[P+](CC)(CC)CC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431954 | |
Record name | Tetraethylphosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4317-07-1 | |
Record name | Tetraethylphosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraethylphosphonium Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tetraethylphosphonium bromide function as a templating agent in supramolecular assembly?
A1: this compound acts as a guest molecule during the self-assembly process of specific supramolecular hosts. [, ] Due to its size and cationic charge, it can favorably interact with the forming host, providing a thermodynamic driving force for the assembly process. This interaction helps to "template" the formation of the desired host structure. In the case of Si-3 synthesis, this compound's presence aids in overcoming the low lability of silicon catecholate bonds, leading to a cleaner assembly of the target host. [] Once the host structure is formed, the this compound can be removed, leaving behind the empty cavity available for further studies.
Q2: What spectroscopic techniques are used to confirm the encapsulation of this compound within a supramolecular host, and what are the key observations?
A2: ¹H NMR spectroscopy is a primary technique used to confirm the encapsulation of this compound within supramolecular hosts like Si-3. [] Upon encapsulation, the this compound's proton resonances experience a diagnostic upfield shift in the ¹H NMR spectrum compared to their free-state positions. This shift arises from the shielding effect of the host's aromatic framework, indicating the guest molecule's successful inclusion within the host cavity.
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